2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide

Catalog No.
S8132400
CAS No.
M.F
C11H12ClNO3
M. Wt
241.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethy...

Product Name

2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)acetamide

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

InChI

InChI=1S/C11H12ClNO3/c12-6-11(14)13-7-8-1-2-9-10(5-8)16-4-3-15-9/h1-2,5H,3-4,6-7H2,(H,13,14)

InChI Key

SETNKMWGSPVULQ-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)CNC(=O)CCl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNC(=O)CCl

2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide is an organic compound characterized by its unique structure that incorporates a chloro group and a benzo[1,4]dioxin moiety. Its molecular formula is C14H18ClNO3C_{14}H_{18}ClNO_3 with a molecular weight of approximately 283.75 g/mol. The compound is primarily used in laboratory settings for research purposes and is not intended for human consumption or therapeutic applications .

The reactivity of 2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide can be attributed to the presence of the chloro group, which can undergo nucleophilic substitution reactions. This compound can react with nucleophiles such as amines or alcohols, leading to the formation of various derivatives. Additionally, it may participate in acylation reactions due to the acetamide functional group, providing avenues for further chemical modifications .

The synthesis of 2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide typically involves multi-step organic reactions:

  • Formation of Benzo[1,4]dioxin Derivative: The initial step may involve synthesizing the benzo[1,4]dioxin core through cyclization reactions.
  • Chlorination: The introduction of the chloro group can be achieved through electrophilic aromatic substitution.
  • Acetamide Formation: Finally, the acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product .

Due to its structural characteristics, 2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide is primarily utilized in:

  • Laboratory Research: As a reagent in synthetic chemistry and pharmacological studies.
  • Chemical Synthesis: As an intermediate for developing other bioactive compounds.

Its unique properties make it valuable in exploring new therapeutic agents or chemical entities with potential biological activity .

Several compounds share structural similarities with 2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamideC14H18ClNO3C_{14}H_{18}ClNO_3Contains cyclopropyl instead of isopropyl; different steric properties
2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamideC12H14ClNO3C_{12}H_{14}ClNO_3Ethyl instead of methyl; different biological activity profile
2-Chloro-N-(benzo[1,4]dioxan-6-ylmethyl)-acetamideC13H15ClNO3C_{13}H_{15}ClNO_3Lacks dihydro group; potential differences in solubility and reactivity

The unique combination of the chloro group and the specific benzo[1,4]dioxin structure in 2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide sets it apart from these similar compounds. Its potential applications in research contexts may also differ based on these structural variations .

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

241.0505709 g/mol

Monoisotopic Mass

241.0505709 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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